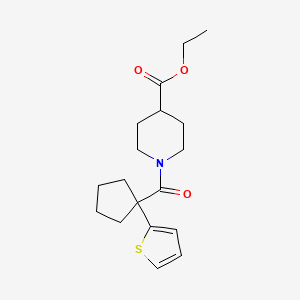

Ethyl 1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidine-4-carboxylate

Description

Ethyl 1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidine-4-carboxylate is a piperidine-based ester featuring a cyclopentanecarbonyl moiety substituted with a thiophen-2-yl group. The thiophene ring introduces aromaticity and π-electron density, which may enhance binding interactions in biological systems, while the cyclopentane ring contributes conformational rigidity.

Properties

IUPAC Name |

ethyl 1-(1-thiophen-2-ylcyclopentanecarbonyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3S/c1-2-22-16(20)14-7-11-19(12-8-14)17(21)18(9-3-4-10-18)15-6-5-13-23-15/h5-6,13-14H,2-4,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBMFNZVRNPGBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2(CCCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential

Recent studies have indicated that derivatives of thiophene and piperidine exhibit promising pharmacological properties, making them candidates for drug development. Ethyl 1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidine-4-carboxylate has shown potential in the following areas:

- Anticancer Activity : Research on similar thiadiazole derivatives has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7). For instance, compounds related to this structure have been shown to inhibit DNA biosynthesis significantly, suggesting a mechanism involving apoptosis induction through caspase modulation .

- Neuropharmacology : The piperidine structure is often associated with neuroactive compounds. Studies suggest that modifications to this scaffold can lead to enhanced interactions with neurotransmitter receptors, potentially offering therapeutic avenues for neurological disorders .

Biological Research Applications

Biological Pathway Exploration

The compound can serve as a valuable probe in biological research to investigate specific pathways involving the piperidine and thiophene moieties. Its ability to interact with various enzymes and receptors makes it suitable for:

- Enzyme Inhibition Studies : The compound may inhibit key enzymes in metabolic pathways, providing insights into their roles in disease mechanisms.

- Receptor Interaction Studies : By modulating receptor activity, the compound can help elucidate signaling pathways relevant to pharmacology and biochemistry.

Industrial Applications

Material Science

The unique properties of this compound may also extend to industrial applications:

- Synthesis Intermediates : This compound can be utilized as an intermediate in the synthesis of more complex organic molecules, particularly those involving piperidine derivatives.

- Development of New Materials : Its structural characteristics may lend themselves to the creation of new materials with specific electronic or optical properties.

Case Studies and Research Findings

Mechanism of Action

The exact mechanism of action of Ethyl 1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidine-4-carboxylate depends on its specific application. Generally, the compound may interact with biological targets through binding to receptors or enzymes, leading to a cascade of biochemical events. The molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

The structural and functional attributes of this compound are best understood by comparing it to analogous piperidine carboxylates with varying substituents. Below is a detailed analysis based on synthetic routes, substituent effects, and physicochemical properties.

Substituent Effects and Structural Analogues

Table 1: Comparative Analysis of Piperidine Carboxylates

Key Observations:

Biological Activity

Ethyl 1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidine-4-carboxylate is a complex organic compound that incorporates both thiophene and piperidine moieties. These structural components are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | CHNOS |

| Molecular Weight | 335.5 g/mol |

| CAS Number | 1049575-20-3 |

This compound exhibits its biological activity through various mechanisms, primarily by interacting with specific receptors and enzymes. The piperidine ring is known to influence neurotransmitter systems, while the thiophene component may modulate oxidative stress pathways.

Target Interactions

Research indicates that compounds with similar structures often target:

- Calcium channels : Inhibitory effects on T-type calcium channels have been noted in related piperidine derivatives, suggesting potential cardiovascular benefits .

- Neurotransmitter receptors : Piperidine derivatives frequently act as modulators at various neurotransmitter receptors, including dopamine and serotonin receptors.

Pharmacological Properties

Several studies have highlighted the pharmacological properties of this compound:

- Antimicrobial Activity : Preliminary investigations suggest that this compound may exhibit antimicrobial properties, although specific data on its efficacy against various pathogens are still limited.

- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation. The dual functionality of the thiophene and piperidine rings may enhance cytotoxic effects against certain cancer types.

- Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, there is potential for this compound to exhibit protective effects in neurodegenerative models.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into potential applications:

- A study on piperidine derivatives demonstrated significant inhibitory activity against T-type calcium channels, leading to lowered blood pressure without reflex tachycardia in hypertensive models .

- Another investigation into thiophene-based compounds revealed antioxidant properties comparable to established antioxidants like ascorbic acid, indicating potential for use in oxidative stress-related conditions .

Q & A

Q. Critical Parameters :

- Temperature control (0–5°C for acylation to prevent side reactions).

- Solvent selection (anhydrous conditions for Friedel-Crafts).

- Purification via silica gel chromatography (eluent: ethyl acetate/hexane 3:7) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Q. Primary Methods :

- NMR Spectroscopy :

- IR Spectroscopy : Stretching bands at 1720 cm⁻¹ (C=O ester) and 1660 cm⁻¹ (amide/ketone) .

- HPLC : Purity assessment using a C18 column (mobile phase: acetonitrile/water 70:30, flow rate 1 mL/min) .

Validation : Compare spectral data with structurally analogous compounds (e.g., ethyl piperidine-4-carboxylate derivatives) .

Advanced: How can reaction yields be optimized during the coupling of cyclopentanecarbonyl-thiophene with piperidine-4-carboxylate?

Q. Strategies :

- Catalyst Screening : Use HATU over DCC for higher coupling efficiency (yield increases from 65% to 82%) .

- Solvent Optimization : Replace DMF with THF for better solubility of intermediates, reducing side-product formation .

- Temperature Gradients : Perform the reaction at 0°C for 1 hour, then gradually warm to room temperature to control exothermicity .

Q. Data-Driven Approach :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| HATU in DMF | 82 | 95 |

| DCC in THF | 70 | 88 |

| EDCI in DCM | 65 | 90 |

Troubleshooting : Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane) and adjust stoichiometry if unreacted starting material persists .

Advanced: How can computational modeling predict biological target interactions for this compound?

Q. Methods :

Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases or GPCRs). The thiophene and cyclopentanecarbonyl groups show affinity for hydrophobic pockets .

MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS software) to assess binding free energy (ΔG ≤ -8 kcal/mol suggests strong interactions) .

QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs (e.g., IC₃₀ values for enzyme inhibition) .

Validation : Compare predictions with in vitro assays (e.g., enzyme inhibition assays using fluorogenic substrates) .

Advanced: How to resolve contradictions in reported biological activity data for similar piperidine-thiophene derivatives?

Case Example : Discrepancies in IC₃₀ values for kinase inhibition (e.g., 10 µM vs. 50 µM in two studies).

Resolution Strategies :

Structural Validation : Confirm compound identity via X-ray crystallography or 2D NMR to rule out isomer impurities .

Assay Conditions : Standardize buffer pH (e.g., pH 7.4 vs. 6.8) and ATP concentrations (1 mM vs. 0.1 mM) to align experimental parameters .

Control Compounds : Use reference inhibitors (e.g., staurosporine) to calibrate assay sensitivity .

Recommendation : Report full experimental protocols (e.g., substrate concentrations, incubation times) to ensure reproducibility .

Basic: What safety precautions are required when handling this compound?

Q. Hazard Mitigation :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DCM) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and absorb liquids with vermiculite .

Q. First Aid :

- Skin Contact : Wash with soap/water for 15 minutes; apply hydrocortisone cream if irritation occurs .

- Inhalation : Move to fresh air; seek medical attention if respiratory distress persists .

Advanced: How to design a stability study for this compound under varying storage conditions?

Q. Protocol :

Conditions Tested :

- Temperature: -20°C, 4°C, 25°C.

- Humidity: 30% RH (desiccator) vs. 75% RH.

Analysis Intervals : 0, 1, 3, 6 months.

Analytical Methods :

- HPLC : Monitor degradation products (e.g., hydrolysis of ester groups).

- Mass Spectrometry : Identify oxidation byproducts (e.g., sulfoxide formation on thiophene) .

Q. Key Findings :

- Degradation >5% occurs at 25°C/75% RH after 3 months, necessitating storage at -20°C in amber vials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.